3-Desmethylcolchicine

概要

説明

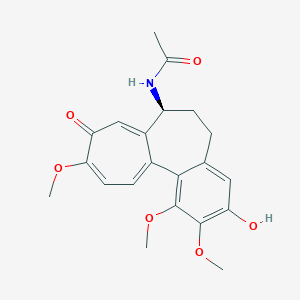

3-デスメチルコルヒチン: は、秋咲きクロッカスとして知られる植物コルチカム・オータムナーレに見られるアルカロイドであるコルヒチンから生じる天然化合物です。この化合物は、コルヒチン分子の第3位にメチル基が存在しないことを特徴としています。 その生物活性、特に抗炎症作用と抗有糸分裂作用が知られています .

準備方法

合成経路と反応条件: 3-デスメチルコルヒチンの調製には、コルヒチンの脱メチル化が含まれます。 その合成のための改善された方法の1つは、脱メチル化プロセスに85%リン酸を使用することを含んでいます 。反応は通常、コルヒチンをリン酸と制御された条件下で加熱して、目的の脱メチル化を達成することを伴います。

工業的製造方法: 3-デスメチルコルヒチンの工業的製造は、広く文書化されていません。そのプロセスは、おそらく、ラボでの合成で使用されるものと同様の試薬と条件を使用して、大規模な脱メチル化反応を含み、化合物の整合性と純度を確保するための精製と品質管理の追加手順が必要です。

化学反応の分析

反応の種類: 3-デスメチルコルヒチンは、以下を含むさまざまな化学反応を受けます。

酸化: 炭素環上のヒドロキシル基は、酸化反応に関与することができます。

還元: この化合物は、特定の条件下で還元して、さまざまな誘導体を生成することができます。

置換: ヒドロキシル基は、適切な条件下で他の官能基に置換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: ハロゲン化アルキルやアシルクロリドなどのさまざまな試薬を、置換反応に使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元はアルコールまたはアルカンを生成する可能性があります。置換反応は、さまざまな官能基を持つさまざまな誘導体をもたらす可能性があります。

4. 科学研究への応用

3-デスメチルコルヒチンは、以下を含むいくつかの科学研究への応用があります。

化学: 他の生物活性化合物の合成のための前駆体として使用されます。

生物学: この化合物は、細胞プロセスに対する影響、特に微小管形成を阻害する能力について研究されています。

医学: 研究によると、3-デスメチルコルヒチンは抗炎症作用を持ち、痛風や家族性地中海熱などの病気の治療法を研究するために使用できます.

産業: この化合物のユニークな特性は、新しい医薬品や治療薬の開発に役立ちます。

科学的研究の応用

Chemical Properties and Mechanism of Action

3-Desmethylcolchicine (C21H23NO6) is characterized by a hydroxy group on its carbon ring, which enhances its biological activity. The compound acts primarily through the inhibition of microtubule polymerization, similar to colchicine, but with distinct pharmacological properties that may confer reduced toxicity.

Anticancer Applications

Recent studies indicate that this compound exhibits significant anticancer properties. Notably, it has been shown to target the androgen receptor (AR) in gastric cancer cells. A study utilized network pharmacology and molecular docking to demonstrate that this compound has a high affinity for AR, suggesting that it could be a promising therapeutic candidate for gastric cancer treatment .

Key Findings:

- Molecular Docking Studies : The docking results indicated binding energies of -6.7 kcal/mol with three hydrogen bonds formed between this compound and AR, signifying a strong interaction .

- Induction of Apoptosis : In vivo studies have demonstrated that this compound can induce apoptosis in cancer cells without significant toxicity to liver and kidney tissues .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It was tested in a carrageenan-induced footpad edema model, where it showed comparable efficacy to colchicine in reducing inflammation .

Efficacy in Models:

- Inflammation Reduction : At doses of 100 µg per foot, this compound inhibited edema by 39% at three hours and 47% at five hours post-injection .

- Cellular Mechanisms : The compound's anti-inflammatory action is mediated through pathways involving hepatokines and the Nrf2-GDF15 axis, which are crucial for modulating immune responses .

Case Studies and Clinical Insights

Several case studies have illustrated the clinical relevance of this compound:

- A notable case involved patients with cardiac transplant recipients experiencing colchicine myoneuropathy. In these instances, both colchicine and its derivatives were assessed for their neurological impacts .

- Research has also highlighted the potential use of this compound in treating conditions associated with chronic inflammation and cancer progression .

Comparative Analysis of Efficacy

The following table summarizes the comparative efficacy of this compound against other compounds derived from colchicine:

| Compound | Mechanism | Efficacy in Cancer | Efficacy in Inflammation | Toxicity Profile |

|---|---|---|---|---|

| Colchicine | Microtubule inhibition | High | Moderate | High |

| 2-Demethylcolchicine | Microtubule inhibition | Moderate | Low | Moderate |

| This compound | Microtubule inhibition | High | High | Low |

作用機序

3-デスメチルコルヒチンの主要な作用機序は、微小管形成の阻害に関与しています。それはチューブリンに結合し、チューブリンは微小管を形成するタンパク質であり、その重合を阻止します。 この微小管形成の阻害は、有糸分裂などの細胞プロセスを混乱させ、細胞周期停止とアポトーシスにつながります 。 さらに、3-デスメチルコルヒチンは、好中球と単球のインフラマソーム複合体を干渉し、炎症性メディエーターであるインターロイキン-1βの活性化を減少させます .

6. 類似の化合物との比較

類似の化合物:

コルヒチン: 3-デスメチルコルヒチンが由来する親化合物。それは同様の作用機序を持っていますが、より毒性があります。

2-デスメチルコルヒチン: 第2の炭素原子で脱メチル化されたコルヒチンの別の誘導体。

デメコルシン: 類似の構造を持つコルヒチンの誘導体ですが、生物活性が異なります。

ユニークさ: 3-デスメチルコルヒチンは、第3位での特定の脱メチル化のためにユニークであり、コルヒチンと比較して生物活性を変化させ、毒性を低下させます。これは、研究と潜在的な治療への応用において価値のある化合物となります。

類似化合物との比較

Colchicine: The parent compound from which 3-Desmethylcolchicin is derived. It has a similar mechanism of action but is more toxic.

2-Desmethylcolchicin: Another derivative of colchicine with a demethylated position at the second carbon.

Demecolcine: A colchicine derivative with a similar structure but different biological activity.

Uniqueness: 3-Desmethylcolchicin is unique due to its specific demethylation at the third position, which alters its biological activity and reduces its toxicity compared to colchicine. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

3-Desmethylcolchicine (3-DMC) is a derivative of colchicine, a well-known alkaloid traditionally used for its anti-inflammatory properties. This article reviews the biological activity of 3-DMC, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Overview of this compound

3-DMC is a demethylated form of colchicine that retains some of the biological activities of its parent compound. Colchicine itself has been widely studied for its role in treating gout and cardiovascular diseases, primarily due to its ability to inhibit microtubule polymerization and modulate inflammatory responses.

3-DMC exhibits several mechanisms that contribute to its biological activity:

- Microtubule Disruption : Similar to colchicine, 3-DMC binds to tubulin, preventing microtubule assembly. This action disrupts cellular processes such as mitosis and intracellular transport, leading to reduced cell proliferation and migration, particularly in inflammatory cells .

- Inflammatory Pathway Modulation : Research indicates that 3-DMC may influence the NLRP3 inflammasome pathway. By inhibiting this pathway, 3-DMC can reduce the release of pro-inflammatory cytokines such as IL-1β and IL-18, which are crucial in chronic inflammatory conditions .

- Hepatokine Release : Studies have shown that 3-DMC can induce hepatokine secretion from liver cells, which plays a role in modulating inflammation in myeloid cells. This indirect mechanism may enhance its anti-inflammatory effects without directly targeting immune cells .

Pharmacological Effects

The pharmacological profile of 3-DMC has been evaluated through various studies:

Table 1: Pharmacological Effects of this compound

| Study Reference | Model | Dose | Effect Observed |

|---|---|---|---|

| Sugio et al. (1987) | Rat carrageenin-induced edema | 100 µg/foot | Significant reduction in edema compared to control |

| Deftereos et al. (2022) | Human coronary artery disease | Varies | Reduced incidence of major adverse cardiovascular events (MACE) |

| Jadhav et al. (2024) | Meta-analysis | Various | Improved outcomes in inflammation-related conditions |

Clinical Studies and Findings

Several clinical studies have investigated the effects of 3-DMC in various conditions:

- Cardiovascular Diseases : A meta-analysis indicated that colchicine (and by extension, its derivatives like 3-DMC) significantly reduced MACE in patients with coronary artery disease. The reduction in inflammatory markers was correlated with improved clinical outcomes .

- Gout Management : In gout patients, treatment with colchicine has been shown to lower the frequency of acute attacks, suggesting that 3-DMC may offer similar benefits due to its anti-inflammatory properties .

- Case Studies : A report documented cases where patients receiving colchicine derivatives experienced reduced inflammatory responses post-cardiac surgery, highlighting potential applications for 3-DMC in managing post-operative inflammation .

Safety and Side Effects

While colchicine is generally well-tolerated, derivatives like 3-DMC can have side effects similar to those associated with colchicine use:

- Gastrointestinal disturbances

- Neuromuscular toxicity at high doses

- Potential for drug interactions due to its metabolism via cytochrome P450 enzymes

特性

IUPAC Name |

N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRUSQGIRBEMRN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223604 | |

| Record name | 3-Desmethylcolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-33-6 | |

| Record name | 3-Demethylcolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Desmethylcolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Desmethylcolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Desmethylcolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Demethylcolchicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DESMETHYLCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C939KS8QEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。